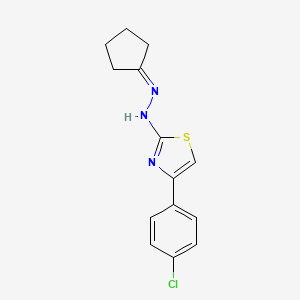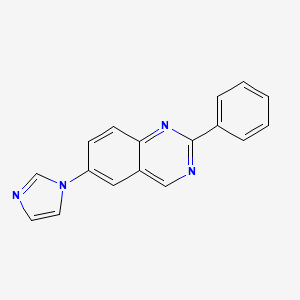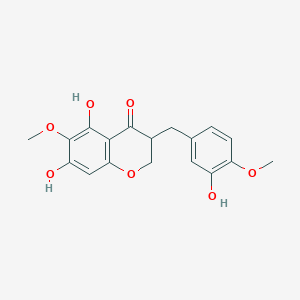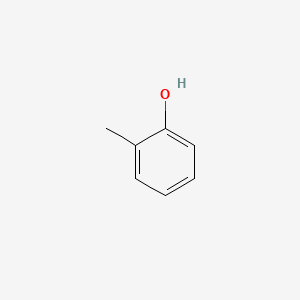
Cyproquinate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cyproquinat kann durch Ringschluss entsprechender Dialkyl-(Alkoxyphenylamino)methylenmalonate synthetisiert werden . Die Reaktion beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um das gewünschte Produkt zu erhalten. Der Prozess umfasst typischerweise die folgenden Schritte:
Herstellung von Dialkyl-(Alkoxyphenylamino)methylenmalonaten: Dies beinhaltet die Reaktion von Alkoxyphenylamin mit Dialkylmalonat in Gegenwart einer Base.
Industrielle Produktionsmethoden
Die industrielle Produktion von Cyproquinat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert und beinhaltet oft die Verwendung fortschrittlicher Geräte und kontrollierter Reaktionsbedingungen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cyproquinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cyproquinat kann oxidiert werden, um Chinolinderivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinring verändern und zu verschiedenen Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenen, Alkylierungsmitteln und anderen Elektrophilen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Chinolinderivate, die unterschiedliche biologische und chemische Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Cyproquinat hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Vorläufer für die Synthese anderer Chinolinderivate verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und sein Potenzial als bioaktive Verbindung untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Veterinärmedizin als Kokzidiostatikum.
Wirkmechanismus
Cyproquinat übt seine Wirkung aus, indem es bestimmte molekulare Signalwege angreift. Es ist bekannt, dass es das Wachstum von Kokzidien, einer Art parasitärer Protozoen, hemmt, indem es in ihre Stoffwechselprozesse eingreift. Die genauen molekularen Ziele und Signalwege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es die Energieproduktion und Replikation der Parasiten stört .
Wissenschaftliche Forschungsanwendungen
Cyproquinate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its effects on cellular processes and its potential as a bio-active compound.
Medicine: Investigated for its potential therapeutic uses, particularly in veterinary medicine as a coccidiostat.
Industry: Used in the production of various chemical products and as a research tool in chemical synthesis.
Wirkmechanismus
Cyproquinate exerts its effects by targeting specific molecular pathways. It is known to inhibit the growth of coccidia, a type of parasitic protozoa, by interfering with their metabolic processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt the energy production and replication of the parasites .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin: Eine Grundstruktur ähnlich Cyproquinat, jedoch ohne die Cyclopropylmethoxygruppen.
Chlorquin: Ein Malariamedikament mit einer ähnlichen Chinolinstruktur.
Chinacrin: Ein weiteres Malariamedikament mit einer verwandten Struktur.
Einzigartigkeit
Cyproquinat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das zwei Cyclopropylmethoxygruppen umfasst. Dieses Strukturmerkmal trägt zu seiner einzigartigen biologischen Aktivität bei und macht es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
ethyl 6,7-bis(cyclopropylmethoxy)-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-2-24-20(23)15-9-21-16-8-18(26-11-13-5-6-13)17(7-14(16)19(15)22)25-10-12-3-4-12/h7-9,12-13H,2-6,10-11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLGHRMQCEPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC3CC3)OCC4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173136 | |
| Record name | Cyproquinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19485-08-6 | |
| Record name | Ethyl 6,7-bis(cyclopropylmethoxy)-4-hydroxy-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19485-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyproquinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019485086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYPROQUINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyproquinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYPROQUINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YTS3855OU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R)-2-({9-(1-methylethyl)-6-[(4-pyridin-2-ylbenzyl)amino]-9H-purin-2-yl}amino)butan-1-ol](/img/structure/B1669597.png)







